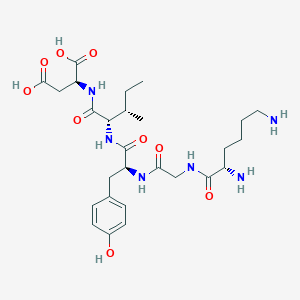
(3-Chloroanilino)ethanoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloroanilino)ethanoyl cyanide is an organic compound characterized by the presence of a chloro-substituted aniline group attached to an ethanoyl cyanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroanilino)ethanoyl cyanide typically involves the reaction of 3-chloroaniline with ethanoyl chloride and a cyanide source. One common method is to react 3-chloroaniline with ethanoyl chloride in the presence of a base such as pyridine to form the intermediate (3-chloroanilino)ethanoyl chloride. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloroanilino)ethanoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The cyanide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(3-Chloroanilino)ethanoyl cyanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloroanilino)ethanoyl cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to various biochemical effects, including the disruption of cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloroaniline: Shares the chloro-substituted aniline group but lacks the ethanoyl cyanide moiety.
Ethanoyl Cyanide: Contains the ethanoyl cyanide group but lacks the chloro-substituted aniline group.
(3-Chloroanilino)acetic acid: Similar structure but with an acetic acid group instead of a cyanide group.
Uniqueness
(3-Chloroanilino)ethanoyl cyanide is unique due to the combination of the chloro-substituted aniline group and the ethanoyl cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
872867-76-0 |
|---|---|
Molekularformel |
C9H7ClN2O |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
2-(3-chloroanilino)acetyl cyanide |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,12H,6H2 |
InChI-Schlüssel |
AHYVUAZTSYVEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)


![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)

![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
